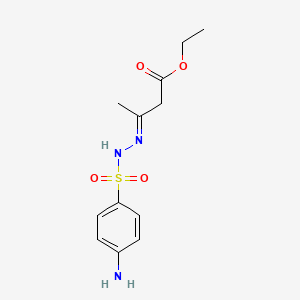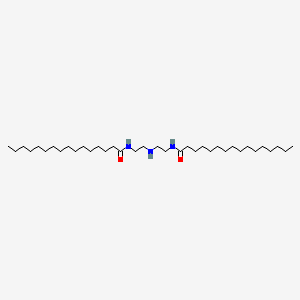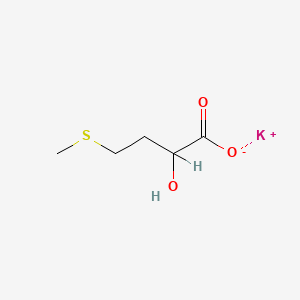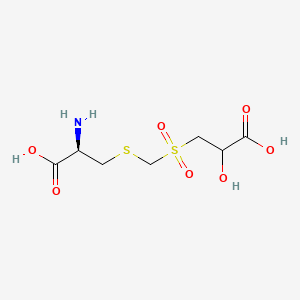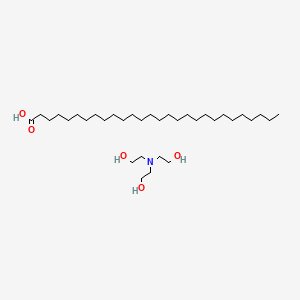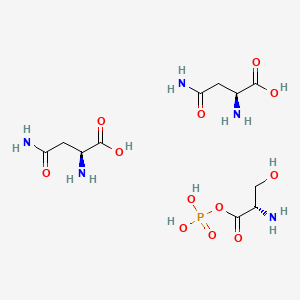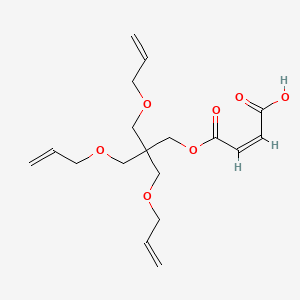
Ethyl 8-(acetoxy)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-(acetoxy)octanoate is an organic compound with the molecular formula C12H22O4. It is an ester derived from octanoic acid and ethanol, featuring an acetoxy group at the eighth carbon of the octanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Ethyl-8-(Acetoxy)octanoat kann durch Veresterungsreaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Octansäure mit Ethanol in Gegenwart eines sauren Katalysators, wie z. B. Schwefelsäure, zur Bildung von Ethyl-octanoat. Anschließend wird das Ethyl-octanoat unter Verwendung von Essigsäureanhydrid und einer Base wie Pyridin acetyliert, um die Acetoxygruppe an der achten Kohlenstoffposition einzuführen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Ethyl-8-(Acetoxy)octanoat folgt in der Regel ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um eine effiziente Mischung und Reaktionsbedingungen zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern trägt dazu bei, hohe Ausbeuten und Reinheit des Endprodukts zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ethyl-8-(Acetoxy)octanoat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Unter sauren Bedingungen kann Ethyl-8-(Acetoxy)octanoat hydrolysiert werden, um Octansäure und Ethanol zu ergeben.
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Substitution: Nucleophile Substitutionsreaktionen können an der Acetoxygruppe auftreten, was zur Bildung verschiedener Derivate führt.
Hauptprodukte, die gebildet werden:
Hydrolyse: Octansäure und Ethanol.
Oxidation: Carbonsäuren.
Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Ethyl-8-(Acetoxy)octanoat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antimykotische Eigenschaften.
Medizin: Die Forschung konzentriert sich darauf, ihre potenziellen therapeutischen Anwendungen, insbesondere in der Arzneistoffabgabesystemen, zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von Ethyl-8-(Acetoxy)octanoat beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Acetoxygruppe kann hydrolysiert werden, wobei Essigsäure und der entsprechende Alkohol freigesetzt werden. Diese Hydrolyse kann zelluläre Prozesse beeinflussen, indem der pH-Wert verändert wird und mit Enzymen interagiert, die an Stoffwechselwegen beteiligt sind . Darüber hinaus kann die Esterbindung durch Esterasen gespalten werden, was zur Freisetzung aktiver Metaboliten führt, die biologische Wirkungen ausüben .
Ähnliche Verbindungen:
Ethyl-octanoat: Ähnlich in der Struktur, aber ohne die Acetoxygruppe.
Ethyl-hexanoat: Ein kürzerkettiger Ester mit ähnlichen Eigenschaften.
Ethyl-butanoat: Ein weiterer Ester mit einer kürzeren Kohlenstoffkette.
Einzigartigkeit: Ethyl-8-(Acetoxy)octanoat ist durch das Vorhandensein der Acetoxygruppe an der achten Kohlenstoffposition einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Dieses Strukturmerkmal ermöglicht spezifische Interaktionen in chemischen Reaktionen und biologischen Systemen, was es in verschiedenen Anwendungen wertvoll macht .
Wirkmechanismus
The mechanism of action of ethyl 8-(acetoxy)octanoate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. This hydrolysis can affect cellular processes by altering the pH and interacting with enzymes involved in metabolic pathways . Additionally, the ester linkage can be cleaved by esterases, leading to the release of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl octanoate: Similar in structure but lacks the acetoxy group.
Ethyl hexanoate: A shorter chain ester with similar properties.
Ethyl butanoate: Another ester with a shorter carbon chain.
Uniqueness: Ethyl 8-(acetoxy)octanoate is unique due to the presence of the acetoxy group at the eighth carbon position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
93919-03-0 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
ethyl 8-acetyloxyoctanoate |
InChI |
InChI=1S/C12H22O4/c1-3-15-12(14)9-7-5-4-6-8-10-16-11(2)13/h3-10H2,1-2H3 |
InChI-Schlüssel |
HDULGKMDLBJWKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


